

synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

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Compound of Interest

Compound Name: 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

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An In-Depth Technical Guide to the Synthesis of **2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide**

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Abstract

This technical guide provides a comprehensive overview of the synthesis of **2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide**, a valuable and versatile building block in modern medicinal chemistry. The document delves into the prevalent synthetic strategy, a detailed experimental protocol, mechanistic insights, and the significance of this compound in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of N-tert-Butanesulfinyl Imines and the Oxetane Moiety

N-tert-Butanesulfinyl imines, often referred to as Ellman's sulfinylimines, have emerged as exceptionally versatile intermediates for the asymmetric synthesis of a wide array of chiral amines.^{[1][2]} The chiral tert-butanesulfinyl group, introduced by Jonathan A. Ellman, serves as a powerful chiral auxiliary, directing the stereoselective addition of nucleophiles to the imine

carbon.[2][3] Following the addition, the sulfinyl group can be readily cleaved under mild acidic conditions, yielding highly enantioenriched primary amines.[2]

The target molecule, **2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide**, incorporates an oxetane ring, a four-membered cyclic ether. In recent years, the oxetane moiety has garnered significant attention in drug discovery. It is often employed as a bioisostere for gem-dimethyl groups or carbonyl functionalities, offering improvements in metabolic stability, aqueous solubility, and lipophilicity, while also providing a unique three-dimensional vector for exiting a protein binding pocket.[4] The synthesis of **2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide** provides a crucial gateway to a diverse range of 3-aminooxetane derivatives, which are highly sought-after motifs in pharmaceutical research.[4]

Core Synthetic Strategy: Lewis Acid-Mediated Condensation

The most direct and widely adopted method for the synthesis of N-tert-butan sulfinyl imines from ketones is the direct condensation of a chiral tert-butan sulfinamide with the corresponding ketone.[5][6] This transformation requires the removal of water to drive the equilibrium towards the imine product. To facilitate this, Lewis acidic dehydrating agents are employed.

For the synthesis of **2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide**, the key reaction is the condensation of enantiomerically pure tert-butan sulfinamide with oxetan-3-one. While various Lewis acids such as MgSO_4 and CuSO_4 are effective for aldehyde condensations, titanium(IV) ethoxide, $\text{Ti}(\text{OEt})_4$, is particularly effective and often the reagent of choice for the formation of ketimines, especially with more challenging or sterically hindered ketones.[7][8][9] $\text{Ti}(\text{OEt})_4$ serves a dual role: it acts as a potent water scavenger and as a Lewis acid to activate the ketone carbonyl group towards nucleophilic attack by the sulfinamide.[10]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of N-tert-butan sulfinyl ketimines.[5][7] Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.

Materials and Reagents:

- (R)- or (S)-2-Methylpropane-2-sulfinamide (tert-Butanesulfinamide)
- Oxetan-3-one
- Titanium(IV) ethoxide (Ti(OEt)₄)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)- or (S)-2-methylpropane-2-sulfinamide (1.0 equivalent).
- Dissolve the sulfinamide in anhydrous THF.
- Add oxetan-3-one (1.1-1.5 equivalents) to the solution.
- To this stirred solution, add titanium(IV) ethoxide (1.5-2.0 equivalents) dropwise at room temperature. The addition may be slightly exothermic.
- After the addition is complete, heat the reaction mixture to 60-65 °C and maintain this temperature for 4-12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting sulfinamide is consumed.
- Upon completion, cool the reaction mixture to room temperature.
- Carefully quench the reaction by the slow addition of an equal volume of saturated aqueous brine with vigorous stirring. This will precipitate titanium salts.

- Continue stirring for 30 minutes, then filter the resulting slurry through a pad of celite to remove the inorganic solids. Wash the filter cake thoroughly with ethyl acetate.
- Transfer the combined filtrate to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure **2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide**.

Mechanistic Insights

The synthesis proceeds via a Lewis acid-catalyzed condensation mechanism. The key steps are outlined below:

- **Activation of the Ketone:** The Lewis acidic titanium(IV) ethoxide coordinates to the carbonyl oxygen of oxetan-3-one. This coordination polarizes the $\text{C}=\text{O}$ bond, rendering the carbonyl carbon more electrophilic.
- **Nucleophilic Attack:** The nitrogen atom of the tert-butanefulfinamide acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate (a hemiaminal-like species).
- **Proton Transfer and Elimination:** A series of proton transfers occurs, facilitated by the ethoxide ligands on the titanium center. This results in the protonation of the hydroxyl group, transforming it into a good leaving group (water).
- **Water Removal:** The titanium center readily exchanges its ethoxide ligands for the newly formed water molecule, effectively sequestering it and preventing the reverse reaction. This is the critical dehydrating role of $\text{Ti}(\text{OEt})_4$.
- **Imine Formation:** Elimination of the water molecule from the intermediate leads to the formation of the $\text{C}=\text{N}$ double bond of the final N-sulfinyl imine product.

Data Presentation & Characterization

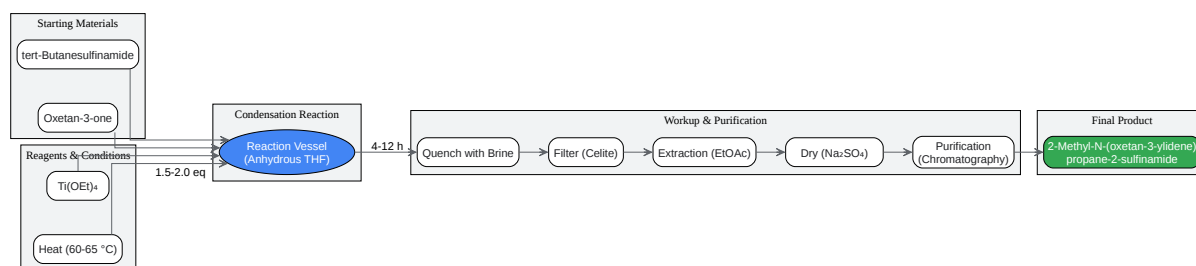
Table 1: Summary of Reaction Parameters

Parameter	Value/Description	Rationale
tert-Butanesulfinamide	1.0 eq	Limiting reagent.
Oxetan-3-one	1.1 - 1.5 eq	A slight excess is used to drive the reaction to completion.
Ti(OEt) ₄	1.5 - 2.0 eq	Acts as both a catalyst and a stoichiometric water scavenger. [10]
Solvent	Anhydrous THF	A common aprotic solvent that effectively dissolves the reactants.
Temperature	60-65 °C	Heating is typically required for the condensation with ketones. [8]
Reaction Time	4 - 12 h	Monitored by TLC or LC-MS for completion.

Expected Characterization Data:

- ¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.2-1.4 ppm) and the two diastereotopic methylene protons of the oxetane ring (multiplets in the region of 4.8-5.2 ppm).
- ¹³C NMR: Expect signals for the quaternary carbon of the tert-butyl group, the imine carbon (C=N), and the methylene carbons of the oxetane ring.
- Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the molecular formula C₇H₁₃NO₂S (MW: 175.25).[\[11\]](#)
- Appearance: The product is typically a yellow, low-melting solid or oil.[\[12\]](#)

Visualization of the Synthetic Workflow



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Caption: Synthetic workflow for **2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfonamide**.

Applications in Drug Discovery

The primary utility of **2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfonamide** lies in its role as a precursor to chiral 3-aminooxetanes. As demonstrated by researchers at Merck, this sulfinylimine readily undergoes nucleophilic additions.[4] For example, the addition of Grignard reagents or other organometallics to the imine carbon proceeds with high diastereoselectivity, dictated by the chiral sulfinyl auxiliary. Subsequent removal of the sulfinyl group provides access to a wide variety of enantioenriched 3-substituted-3-aminooxetanes, which are valuable building blocks for novel pharmaceutical agents.[4]

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